molecular formula C20H30O3 B1681584 Tripterifordin CAS No. 139122-81-9

Tripterifordin

Cat. No. B1681584
M. Wt: 318.4 g/mol
InChI Key: KLMZPLYXGZZBCX-CXICKFFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tripterifordin is a natural compound isolated from the roots of Tripterygium wilfordii . It belongs to the chemical family of Diterpenoids . The IUPAC name of Tripterifordin is (1R,2R,5R,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo [10.3.3.15,8.01,11.02,8]nonadecan-13-one .


Synthesis Analysis

The synthesis of Tripterifordin has been described in several studies . The process involves the use of various spectroscopic methods, including 1H-1H COSY and heteronucleus-detected variants of the heteronuclear chemical shift .


Molecular Structure Analysis

Tripterifordin has a molecular formula of C20H30O3 and a molecular weight of 318.5 . Its structure includes several functional groups and rings, contributing to its unique chemical properties .


Chemical Reactions Analysis

While specific chemical reactions involving Tripterifordin are not detailed in the search results, it’s known that the compound belongs to the class of diterpenoids, which are known for their complex reactions and transformations .


Physical And Chemical Properties Analysis

Tripterifordin appears as a powder . It has a density of 1.2±0.1 g/cm3 . The boiling point is 485.1±45.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis of Tripterifordin

A study by Kobayashi et al. (2018) presented short syntheses of (-)-tripterifordin and (-)-neotripterifordin, potent inhibitors of HIV replication, from stevioside, a natural sweetener. The synthesis process involved key transformations such as reduction at C13 through tertiary chloride formation and a selective iodination at C20, yielding the compounds in a series of 9 and 11 steps, respectively (Kobayashi et al., 2018).

Therapeutic Potential in Autoimmune Diseases

Tripterifordin has been evaluated for its effects on autoimmune diseases, such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). Li et al. (2005) demonstrated that tripterine, derived from Tripterygium wilfordii, showed beneficial effects on experimental systemic lupus erythematosus in BALB/c mice. The study indicated a protective effect against renal glomerular injury, reduction in serum autoantibodies, and improvement in splenocyte proliferation (Li et al., 2005). Furthermore, Li et al. (2008) found that tripterine had a therapeutic effect on adjuvant arthritis in rats, signifying its potential in treating rheumatoid arthritis. The study highlighted tripterine's ability to inhibit paw swelling, bone destruction, and reduce serum levels of inflammatory markers (Li et al., 2008).

Inhibition of Endothelial Barrier Dysfunction

Wu et al. (2009) investigated the effect of tripterine on endothelial barrier dysfunction and hypothesized its role in inhibiting endogenous peroxynitrite formation. The study supports the potential of tripterine in preventing endothelial barrier dysfunction, which is crucial for managing inflammatory diseases (Wu et al., 2009).

Safety And Hazards

Tripterifordin is considered toxic and can cause moderate to severe irritation to the skin and eyes . It is very toxic if swallowed, irritating to the skin, and can cause serious damage to the eyes . Prolonged exposure is toxic and can possibly impair fertility or harm an unborn child .

properties

IUPAC Name

(1R,2R,5R,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-17-7-3-8-20(12-23-16(17)21)14(17)6-9-19-10-13(4-5-15(19)20)18(2,22)11-19/h13-15,22H,3-12H2,1-2H3/t13-,14-,15-,17-,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMZPLYXGZZBCX-CJSYXLNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC3(C1CCC45C3CCC(C4)C(C5)(C)O)COC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CC[C@H](C4)[C@](C5)(C)O)COC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30930366
Record name 16-Hydroxy-18,20-epoxykauran-18-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tripterifordin

CAS RN

139122-81-9
Record name Tripterifordin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139122-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tripterifordin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139122819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Hydroxy-18,20-epoxykauran-18-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tripterifordin
Reactant of Route 2
Tripterifordin
Reactant of Route 3
Tripterifordin
Reactant of Route 4
Tripterifordin
Reactant of Route 5
Tripterifordin
Reactant of Route 6
Tripterifordin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.